Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate
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Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a methylphenoxyacetyl group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.
Acylation Reaction: The benzylpiperazine intermediate is then acylated with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the acylated product.
Esterification: The final step involves the esterification of the acylated product with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the methylphenoxyacetyl group could modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a methyl group instead of a benzyl group.
Methyl 4-(4-chloropiperazin-1-yl)benzoate: Contains a chlorine atom instead of a benzyl group.
Methyl 4-(4-ethylpiperazin-1-yl)benzoate: Features an ethyl group in place of the benzyl group.
Uniqueness
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H31N3O4 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C28H31N3O4/c1-21-8-6-7-11-26(21)35-20-27(32)29-24-18-23(28(33)34-2)12-13-25(24)31-16-14-30(15-17-31)19-22-9-4-3-5-10-22/h3-13,18H,14-17,19-20H2,1-2H3,(H,29,32) |
InChI Key |
KVVVXTJNMHJEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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